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Compound of Interest

Compound Name: SR-717 free acid

Cat. No.: B3039196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

SR-717 free acid has emerged as a potent non-nucleotide agonist of the Stimulator of

Interferon Genes (STING) pathway, showing significant promise in immuno-oncology and as a

potential radioprotective agent. As a direct cGAMP mimetic, SR-717 activates the STING

protein, a critical mediator of innate immunity. This guide provides a comparative analysis of

SR-717's on-target activity and explores available data on its cross-reactivity with other

signaling pathways, offering valuable insights for researchers in drug development and

immunology.

Primary Target: STING Pathway Activation
SR-717 functions by binding directly to the STING protein, inducing a "closed" conformational

change that initiates downstream signaling. This activation cascade through TANK-binding

kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) culminates in the production of type I

interferons (IFN-α/β) and other pro-inflammatory cytokines. This primary mechanism of action

is central to its anti-tumor effects, which are mediated by enhanced antigen presentation and

activation of cytotoxic T cells.

Cross-Reactivity Profile of SR-717 Free Acid
Comprehensive cross-reactivity data for SR-717 free acid against a broad panel of receptors

and kinases is not extensively available in publicly accessible literature. However, recent
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studies have indicated a potential functional interaction with the Toll-like Receptor 2 (TLR2)

signaling pathway.

A study investigating the radioprotective effects of SR-717 found that the compound

significantly upregulated the expression of TLR2.[1][2] Furthermore, the protective effects of

SR-717 against radiation-induced injury were significantly diminished in TLR2-deficient mice,

suggesting a functional interplay between the STING and TLR2 pathways in the context of this

specific biological effect.[1][2] It is important to note that this does not necessarily indicate

direct binding of SR-717 to TLR2, but rather a potential downstream cross-talk or an indirect

effect.

The following table summarizes the known and suggested interactions of SR-717 free acid.

Target/Pathwa
y

Interaction
Type

Quantitative
Data
(EC50/IC50)

Key Outcomes
Supporting
Evidence

STING Direct Agonist
~2.1-2.2 µM (in

ISG-THP1 cells)

Activation of

TBK1-IRF3 axis,

Type I IFN

production, Anti-

tumor immunity

Biochemical and

cellular assays,

X-ray co-crystal

structure

TLR2 Signaling

Pathway

Functional

Interaction

(Upregulation)

Not Available

Potentiation of

radioprotective

effects

Gene expression

analysis (RNA-

seq),

experiments in

TLR2 knockout

mice[1][2]

Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions of SR-717, the following diagrams illustrate its

primary signaling pathway and a general experimental workflow for assessing compound

cross-reactivity.
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Caption: SR-717 activates the STING pathway, leading to immune response.
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Experimental Workflow for Cross-Reactivity Profiling
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Caption: Workflow for assessing compound cross-reactivity.

Experimental Protocols
While specific cross-reactivity studies for SR-717 are not widely published, the following

outlines a general methodology for assessing the selectivity of an immunomodulatory
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compound like SR-717.

Objective: To determine the selectivity profile of SR-717 free acid against a panel of pattern

recognition receptors (PRRs) and related signaling molecules.

1. In Vitro Binding Assays:

Principle: To measure the direct physical interaction between SR-717 and a panel of purified

recombinant proteins.

Methodology:

Surface Plasmon Resonance (SPR): Immobilize purified recombinant human PRRs (e.g.,

TLRs, RLRs, NLRs) on a sensor chip. Flow different concentrations of SR-717 free acid
over the chip and measure the binding kinetics (association and dissociation rates).

Radioligand Binding Assay: Utilize a known radiolabeled ligand for each receptor of

interest. Perform competitive binding experiments with increasing concentrations of SR-

717 to determine its ability to displace the radioligand.

Data Analysis: Calculate the binding affinity (KD) or inhibitory constant (Ki) for each

interaction.

2. Cell-Based Functional Assays:

Principle: To assess whether SR-717 can activate or inhibit signaling pathways downstream

of various PRRs in a cellular context.

Methodology:

Reporter Gene Assays: Use HEK293 or other suitable cell lines stably transfected with a

specific PRR (e.g., TLR4, RIG-I) and a corresponding reporter gene (e.g., NF-κB-

luciferase or ISRE-luciferase). Treat the cells with a range of SR-717 concentrations and

measure the reporter gene activity.

Cytokine Secretion Assays: Culture primary immune cells (e.g., PBMCs, macrophages) or

cell lines (e.g., THP-1) and stimulate them with SR-717. Measure the production of a panel
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of cytokines and chemokines using ELISA or multiplex bead arrays. Compare the cytokine

profile to that induced by known ligands for various PRRs.

Data Analysis: Determine the EC50 or IC50 values for the activation or inhibition of each

signaling pathway.

3. Kinase Profiling:

Principle: To screen for off-target effects on a broad range of protein kinases.

Methodology:

Utilize a commercial kinase profiling service to test SR-717 at one or more concentrations

against a large panel of recombinant kinases. The activity of each kinase is measured in

the presence and absence of the compound.

Data Analysis: Express the results as a percentage of inhibition for each kinase. Follow up

on significant hits with dose-response studies to determine IC50 values.

Conclusion
SR-717 free acid is a potent and specific activator of the STING pathway, a key mechanism for

its therapeutic potential. While comprehensive cross-reactivity data remains limited, preliminary

findings suggest a functional link to the TLR2 signaling pathway, which warrants further

investigation. The absence of broad, publicly available selectivity screening data underscores

the importance of conducting such studies to fully characterize the pharmacological profile of

SR-717 and other novel immunomodulators. The experimental protocols outlined above

provide a framework for a thorough assessment of on-target and off-target activities, which is

crucial for the continued development of safe and effective immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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